Brilliant Blue

Description

Properties

CAS No. |

68921-42-6 |

|---|---|

Molecular Formula |

C37H36AlN2O9S3 |

Molecular Weight |

775.9 g/mol |

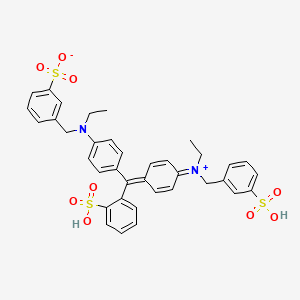

IUPAC Name |

3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H36N2O9S3.Al/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48); |

InChI Key |

IABOFWNBSBFGGI-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.[Al] |

Appearance |

Solid powder |

Color/Form |

Reddish-violet powder or granules with a metallic luster Dark-purple to bronze powder with metallic luste |

melting_point |

283 °C (decomposes) |

Other CAS No. |

3844-45-9 68921-42-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

15792-67-3 |

shelf_life |

>2 years if stored properly |

solubility |

In water, 30 mg/mL (3.0X10+4 mg/L) In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution Soluble in ethe |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

acid blue 9 blue 4 blue no. 1 brilliant blue brilliant blue Al (3:1) salt brilliant blue diammonium salt brilliant blue dipotassium salt brilliant blue FCF brilliant blue FCF, diammonium salt brilliant blue potassium, sodium salt brilliant blue, aluminium salt brilliant blue, disodium salt C.I. 42090 caries check blue CI 42090 D and C blue no.4 DC blue no. 4 erioglaucine F D and C blue #1 FD and C blue No.1 food blue 2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Characterization of Brilliant Blue

Synthetic Pathways for Brilliant Blue Compounds and Derivatives

Brilliant Blue FCF is synthesized through a multi-step process. The primary method involves the condensation of 2-formylbenzenesulfonic acid with the appropriate aniline (B41778) derivative. wikipedia.orgrainbowdyetech.co This condensation step is followed by oxidation to yield the dye. wikipedia.orgrainbowdyetech.co Specifically, the manufacturing process entails condensing 2-formylbenzenesulfonic acid (also known as o-sulfobenzaldehyde) with a mixture containing 3-[(N-ethyl-N-phenylamino)methyl]benzenesulfonic acid and its 2- and 4- isomers. fao.org This reaction forms a leuco base precursor. fao.org The leuco base is then oxidized using compounds containing either chromium or manganese, resulting in the formation of the dye, which is subsequently purified and isolated as the disodium (B8443419) salt. fao.orgfao.org

Derivatives of Brilliant Blue can be obtained by modifications to the core structure. For instance, related dyes like C.I. Acid Green 3 and Acid Green 9 differ in that the 2-sulfonic acid group is replaced by hydrogen and chlorine, respectively. wikipedia.org

Spectroscopic and Spectrometric Elucidation of Brilliant Blue Structures

Spectroscopic and spectrometric methods are crucial for confirming the structure and characterizing Brilliant Blue. UV-Visible (UV-Vis) spectrophotometry is a common technique. Brilliant Blue FCF in aqueous solution exhibits a maximum absorption at approximately 628-630 nm, which is responsible for its blue color. wikipedia.orgnih.govfao.orgeuropa.eushimadzu.comlew.ro This strong absorption in the visible spectrum is characteristic of its extended pi-conjugation system. shimadzu.comox.ac.uk

Infrared (IR) spectroscopy, specifically FTIR, can also be used to identify functional groups within the Brilliant Blue structure. nih.gov

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of Brilliant Blue, aiding in structural confirmation and the identification of impurities or degradation products. nih.gov MALDI mass spectra of Brilliant Blue FCF have been recorded, showing ions with specific m/z values corresponding to the protonated molecule and adducts with sodium. researchgate.net LC-MS/MS has also been employed for the quantification of Brilliant Blue in various matrices. europa.eujst.go.jpresearchgate.net

Chromatographic Techniques for Brilliant Blue Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of Brilliant Blue and for isolating it from mixtures or matrices. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and quantification of synthetic food dyes, including Brilliant Blue FCF. europa.euwaters.combioline.org.brresearchgate.net

Reversed-phase HPLC is commonly employed, often coupled with UV-Vis or diode array detection (DAD) at the characteristic absorption maximum of Brilliant Blue (around 630 nm). europa.euwaters.comresearchgate.net Mobile phases typically consist of mixtures of water and organic solvents (such as methanol (B129727) or acetonitrile) with buffer salts (like ammonium (B1175870) acetate) to optimize separation based on the dye's properties, including its ionic nature due to the sulfonate groups. europa.eubioline.org.brresearchgate.net

Thin Layer Chromatography (TLC) is another technique used for the identification and purity assessment of Brilliant Blue FCF, with retention factors (Rf values) determined under various chromatographic conditions. europa.eu

Solid Phase Extraction (SPE) is often used as a sample preparation step before chromatographic analysis to extract and purify Brilliant Blue from complex matrices. jst.go.jpresearchgate.netbioline.org.br Anion exchange SPE cartridges can be used due to the anionic nature of Brilliant Blue. jst.go.jpresearchgate.net

Computational Chemistry Approaches in Brilliant Blue Design and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is increasingly applied to study the properties and reactivity of organic molecules like Brilliant Blue. DFT calculations can provide insights into the structural properties and predict the reactivity of the Brilliant Blue molecule. mdpi.com

Studies using DFT methods, such as B3LYP with appropriate basis sets, have been employed to estimate the reactivity of Brilliant Blue. mdpi.com These calculations can yield quantum chemical descriptors like chemical electronegativity, hardness, and softness, which help in understanding the molecule's behavior in chemical reactions. mdpi.com For instance, computational studies have indicated that the Brilliant Blue structure can exhibit high reactivity, which may be relevant in its interactions with other substances or in degradation processes. mdpi.comresearchgate.net Time-dependent DFT (TD-DFT) has also been used to study the photoexcitation and absorption spectra of related dyes, providing theoretical support for experimental observations. tandfonline.comresearchgate.nettandfonline.com

Elucidation of Brilliant Blue S Molecular Interaction Mechanisms

Protein-Brilliant Blue Binding Dynamics and Biophysical Characterization

The interaction between Brilliant Blue dyes and proteins is predominantly non-covalent, driven by a combination of forces that facilitate the formation of stable protein-dye complexes. This binding forms the basis of various protein detection and quantification methods.

Role of Hydrophobic and Electrostatic Forces in Protein Complexation

The binding of Coomassie Brilliant Blue (CBB) to proteins involves both hydrophobic and electrostatic interactions. CBB is a triphenylmethane (B1682552) dye with a structure that allows it to establish electrostatic interactions with protonated basic amino acids and form hydrophobic interactions with aromatic residues of proteins. acs.orgconductscience.comabcam.comwikipedia.org The dye's negatively charged sulfonic acid groups are key participants in ionic interactions with positively charged basic amino acids on the protein surface. abcam.com Simultaneously, van der Waals forces and hydrophobic interactions contribute significantly to the binding behavior, particularly involving the non-polar regions of the dye and exposed hydrophobic pockets in the protein's tertiary structure. conductscience.comabcam.comwikipedia.orgthermofisher.comnih.gov

Influence of Amino Acid Residues on Binding Affinity and Selectivity

The affinity and selectivity of Brilliant Blue binding are significantly influenced by the amino acid composition of the protein. The dye forms complexes most effectively with basic amino acids, such as lysine, histidine, and arginine, due to electrostatic attractions with their positively charged side chains. conductscience.comabcam.comwikipedia.orgthermofisher.comcarlroth.comresearchgate.net Aromatic amino acids like tyrosine, phenylalanine, and tryptophan also contribute through hydrophobic interactions. researchgate.netrsc.org The number of bound dye molecules is approximately proportional to the number of positive charges on the protein, highlighting the critical role of basic residues in the interaction. thermofisher.comresearchgate.net Differences in the amounts of basic amino acids in proteins can lead to variations in binding efficiency and staining intensity. carlroth.com

Conformational Perturbations in Proteins Induced by Brilliant Blue Binding

Brilliant Blue binding can induce conformational changes in proteins. Studies using techniques like far-UV circular dichroism (CD) have investigated these structural modifications. For instance, the interaction of Coomassie Brilliant Blue G-250 (CBBG) with hen egg white lysozyme (B549824) (HEWL) has been shown to induce coiled-coil aggregation and alter the protein's secondary structure. acs.org Similarly, CBBG binding to human insulin (B600854) has been observed to stabilize alpha-helical folds crucial for the protein's biological function. biorxiv.org Biophysical methods such as fluorescence emission, UV-visible absorption, and FTIR spectroscopy have been employed to characterize these binding events and the resulting conformational changes. acs.orgnih.govbiorxiv.orggoogle.comresearchgate.net

Interaction with Purinergic Receptor Systems and Cellular Signaling Pathways

Brilliant Blue G (BBG) is recognized for its activity as an antagonist of purinergic receptors, particularly the P2X7 receptor. This interaction has implications for various cellular signaling pathways.

Modulation of P2X7 Receptor Activity by Brilliant Blue and Derivatives

Brilliant Blue G acts as a potent modulator and selective antagonist of the P2X7 receptor. scbt.comnih.govfrontiersin.orgnih.govresearchgate.netspandidos-publications.comresearchgate.netarvojournals.orgnih.govrupress.org Its binding to the P2X7 receptor can stabilize receptor conformation and inhibit ATP-induced channel opening. scbt.com BBG has been shown to effectively block P2X7R-induced cytotoxicity in various cell types, including retinal cells, microglial cells, and astrocyte cells. researchgate.net The compound exhibits a notable affinity for the receptor, influencing the kinetics of receptor activation and desensitization. scbt.com BBG's inhibitory effect on P2X7 receptor activation has been documented in various contexts, including attenuating inflammation and influencing cell proliferation. nih.govresearchgate.netarvojournals.org

Intracellular Signaling Cascades Influenced by Brilliant Blue (e.g., ERK, GSK3β)

Brilliant Blue G's modulation of P2X7 receptor activity can influence downstream intracellular signaling pathways. Studies have indicated that BBG can attenuate neuro-inflammation by regulating MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways. spandidos-publications.com Specifically, BBG has been shown to decrease the levels of phosphorylated p38, ERK (Extracellular signal-regulated kinase), and JNK (c-Jun N-terminal kinase) in certain cell types. spandidos-publications.com Furthermore, activation of P2X7 receptors has been linked to the activation of ERK 1/2 in contexts such as rat lacrimal glands, an effect that was inhibited by BBG. arvojournals.org While the direct interaction of BBG with GSK3β (Glycogen synthase kinase 3 beta) is less directly established in the provided information, GSK3β is known to be influenced by pathways like ERK and PI3K/AKT, which are connected to P2X7 signaling and modulated by BBG. mdpi.comspandidos-publications.comresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Brilliant Blue G-250 | 6328534 |

| Brilliant Blue R-250 | 61365 |

| Adenosine Triphosphate (ATP) | 5957 |

| Lysine | 5962 |

| Histidine | 773 |

| Arginine | 632 |

| Tyrosine | 1153 |

| Phenylalanine | 614 |

| Tryptophan | 1148 |

Data Tables

Dye-Surfactant Interactions and Aggregation Phenomena

Research employing techniques such as conductometry and spectrophotometry has provided significant insights into these molecular interactions. Studies have investigated the relationship between Remalan Brilliant Blue R (RBBR) dye and n-alkyltrimethylammonium chloride (CnTAC) surfactants with varying alkyl chain lengths (n = 12, 14, 16, and 18). Conductometric analysis revealed that the critical micelle concentration (CMC) of the surfactants decreased with increasing alkyl chain length, suggesting that longer hydrophobic chains facilitate micelle formation. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org Spectrophotometric analyses demonstrated notable alterations in RBBR absorption upon contact with CnTAC, primarily due to electrostatic interactions between the positively charged head groups of the cationic surfactant and the negatively charged sulfonate groups of the anionic dye. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org

The formation of dye-surfactant complexes is driven by both electrostatic and hydrophobic forces. mdpi.com The electrostatic attraction between oppositely charged species is a primary mode of interaction. royalsocietypublishing.org Additionally, the hydrophobic tails of the surfactants can interact with the hydrophobic domains of the dye molecules, further stabilizing the aggregates. nih.gov This interplay of forces leads to the encapsulation of dye molecules within surfactant micelles. nih.gov

Detailed research findings highlight the influence of surfactant structure, particularly alkyl chain length, on the interaction strength and aggregation behavior. Using techniques like the Benesi-Hildebrand and Scott equations, studies have computed the binding constant (Kb) between RBBR and CnTAC surfactants. nih.govroyalsocietypublishing.orgnih.gov It was observed that the binding constant increased with increasing alkyl chain length of CnTAC, indicating stronger dye-micelle interactions with longer hydrophobic chains. nih.govroyalsocietypublishing.orgnih.gov This suggests that longer alkyl chains contribute to greater stability of the dye-micelle complexes, attributed to enhanced hydrophobic forces. nih.govnih.gov

Thermodynamic analysis, including the determination of Gibbs free energy values (ΔG), has further confirmed the spontaneous nature of the interactions between Brilliant Blue dyes and micelles. nih.govroyalsocietypublishing.orgnih.gov Negative ΔG values indicate a thermodynamically favorable process for the formation of dye-micelle complexes. nih.govroyalsocietypublishing.orgnih.gov The magnitude of the negative ΔG was found to be greater for surfactants with longer alkyl chains, reinforcing the role of hydrophobic forces in stabilizing the complexes. nih.govnih.gov

Aggregation phenomena are also influenced by surfactant concentration. Studies have shown that at concentrations below the CMC, the maximum absorption of RBBR can decrease, peaking at the CMC. nih.govroyalsocietypublishing.org This decrease in absorption intensity is linked to ion-ion interactions between the dye and the surfactant. nih.govroyalsocietypublishing.org As surfactant concentrations increase beyond the CMC, changes in equilibrium can occur, potentially leading to the breakup of pre-formed dye-surfactant complexes and a decrease in dye adsorption. nih.govroyalsocietypublishing.orgnih.gov

Another Brilliant Blue variant, Coomassie Brilliant Blue G250 (CBBG), has also been studied for its interaction with cationic surfactants like cetyltrimethylammonium bromide (CTAB). tandfonline.com Investigations using techniques such as the microsurface binding-spectral correction (MSASC) technique have shown that the aggregation of CBBG on CTAB follows Langmuir isothermal adsorption. tandfonline.com The formation of a monomer aggregate, such as CBBG2CTAB, has been characterized, with a specific binding constant determined at a given temperature. tandfonline.com These studies indicate that the nature and chemical structure of the surfactant play a significant role in the type and strength of the dye-surfactant interaction and the resulting aggregation. econstor.eu

The critical micelle concentration (CMC) is a key parameter in understanding surfactant behavior and its interaction with dyes. Conductometric studies are frequently used to determine the CMC, observing a change in the slope of conductivity versus surfactant concentration plots as micelles form. econstor.eujhrlmc.comjhrlmc.com The presence of a dye like Brilliant Blue can influence the CMC of the surfactant. For instance, the interaction between CnTAC and RBBR has been shown to result in a significantly lower CMC for CnTAC compared to the pure surfactant, indicating that the dye affects the self-assembly behavior of the surfactant and promotes micelle formation at lower concentrations. nih.govroyalsocietypublishing.org

Temperature also plays a role in dye-surfactant interactions and micellization. Studies on the CTAB-Bleu Brilliant G 250 de Cosmassie system have shown that the CMC can increase with temperature, suggesting a stabilization of surfactant monomers at higher temperatures. jhrlmc.comjhrlmc.com Thermodynamic parameters like enthalpy change (ΔHm) and entropy change (ΔSm) further elucidate the temperature dependence and the forces driving the aggregation process. jhrlmc.comjhrlmc.com

The aggregation of Brilliant Blue dyes with surfactants is a complex phenomenon governed by a balance of electrostatic and hydrophobic interactions, influenced by factors such as surfactant structure, concentration, and temperature. These interactions lead to the formation of various aggregates, impacting the dye's properties and behavior in solution.

Data Tables:

Based on the research findings, here are examples of how data on dye-surfactant interactions and aggregation phenomena might be presented:

| Surfactant (CnTAC) | Alkyl Chain Length (n) | Critical Micelle Concentration (CMC) (mM) | Binding Constant (Kb) (L/mol) | Gibbs Free Energy (ΔG) (kJ/mol) |

| C12TAC | 12 | Data varies by study, example value | Data varies by study, example value | Data varies by study, example value |

| C14TAC | 14 | Data varies by study, example value | Data varies by study, example value | Data varies by study, example value |

| C16TAC | 16 | Data varies by study, example value | Data varies by study, example value | Data varies by study, example value |

| C18TAC | 18 | Data varies by study, example value | Data varies by study, example value | Data varies by study, example value |

Note: Specific numerical values for CMC, Kb, and ΔG would depend on the precise experimental conditions (temperature, concentration ranges, etc.) of a given study. The table structure illustrates how such comparative data is typically presented in research.

| Dye-Surfactant System | Surfactant Concentration Range | Observation | Technique Used |

| RBBR + CnTAC | Below CMC | Decrease in maximum absorption of RBBR | Spectrophotometry |

| RBBR + CnTAC | At CMC | Peak decrease in RBBR absorption | Spectrophotometry |

| CBBG + CTAB | Varying concentrations | Aggregation obeying Langmuir isothermal adsorption | MSASC technique |

| Bleu Brilliant G 250 + CTAB | Varying concentrations | CMC increase with temperature | Conductometry |

Advanced Strategies for Brilliant Blue Degradation and Environmental Remediation

Mechanistic Studies of Photocatalytic Degradation of Brilliant Blue

Photocatalytic degradation utilizes semiconductor materials as catalysts under light irradiation to generate reactive species that oxidize organic pollutants. This process involves the absorption of light by the photocatalyst, leading to the excitation of electrons and the formation of electron-hole pairs, which then participate in redox reactions with water and dissolved oxygen to produce potent radicals like •OH and superoxide (B77818) radicals (O₂•⁻). kashanu.ac.iracs.org

Utilization of Semiconductor Nanomaterials (e.g., TiO₂, ZnO, AgNPs) in Brilliant Blue Photodegradation

Various semiconductor nanomaterials have been investigated for their efficiency in the photocatalytic degradation of Brilliant Blue. Titanium dioxide (TiO₂) is a widely used photocatalyst due to its abundance, chemical stability, non-toxic nature, and low cost. researchgate.netmdpi.com Studies have shown that TiO₂ effectively degrades Brilliant Blue FCF under UV irradiation, with oxidative pathways involving the loss of para-methylbenzenesulfonic acid (MBSA) and ethyl groups. researchgate.netmdpi.com Zinc oxide (ZnO) nanoparticles and their composites, such as ZnS@ZnO, have also demonstrated high efficiency in Brilliant Blue degradation, achieving complete decolorization in some cases. kashanu.ac.iracs.org The synergistic combination of materials like ZnS and ZnO can enhance photocatalytic efficiency. kashanu.ac.ir Silver nanoparticles (AgNPs) have also been explored, showing significant degradation efficiency for Brilliant Blue FCF, particularly when used with oxidants like K₂S₂O₈ and NaBH₄ under UV light. acs.org

Influence of pH, Catalyst Concentration, and Light Irradiation on Degradation Kinetics

Several parameters significantly influence the kinetics and efficiency of Brilliant Blue photocatalytic degradation.

pH: The pH of the solution plays a crucial role by affecting the surface charge of the photocatalyst and the ionization state of the dye molecule. acs.orgresearchgate.net For instance, the photocatalytic degradation of Remazol Brilliant Blue using a zirconia catalyst showed the best performance at pH 3 (acidic medium), achieving nearly complete degradation. researchgate.net For cationic dyes like Brilliant Cresyl Blue, higher pH values (alkaline conditions) can lead to increased adsorption onto negatively charged TiO₂ surfaces, enhancing decolorization efficiency. neptjournal.com

Catalyst Concentration: The concentration of the photocatalyst affects the number of active sites available for the reaction. Increasing catalyst concentration generally increases the degradation rate up to an optimal point. Beyond this point, further increases can lead to light scattering and reduced light penetration, decreasing efficiency. neptjournal.comajchem-a.commdpi.com For Remazol Brilliant Blue with TiO₂, an optimum catalyst concentration of 0.50 g/100 mL was found. ajrconline.org For Brilliant Blue R with Ag NPs, the highest degradation efficiency was achieved at the highest tested catalyst dosage. bohrium.com

Light Irradiation: Light intensity directly impacts the generation rate of electron-hole pairs and subsequently, reactive oxygen species. Higher light intensity generally leads to improved photocatalytic degradation efficiency. ajchem-a.combohrium.com The type of light irradiation (UV or visible) also influences the degradation mechanism. researchgate.net

Identification and Characterization of Photodegradation By-products

Identifying the intermediate products formed during Brilliant Blue photodegradation is essential for understanding the degradation pathways and assessing potential toxicity. Techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-MS) have been used for this purpose. researchgate.netnih.gov Studies on Brilliant Blue FCF photodegradation in the presence of TiO₂ have identified decomposition products resulting from the sequential loss of N-ethyl and N-methylbenzene sulfonate (MBSA) groups. researchgate.netnih.gov Other identified products include those resulting from the attack of the N-methylene group and aryl-oxidative elimination. researchgate.netnih.gov

Here is a table summarizing some identified photodegradation by-products of Brilliant Blue FCF:

| By-product Assignment | Proposed Chemical Change | m/z (calculated) | m/z (found) | Detection Method | Source |

| [M2+H]⁺ | -MBSA | 579.163 | 579.162 | LC/MS, MALDI-MS | researchgate.netnih.gov |

| [M3+H]⁺ | -MBSA, -Et | 551.131 | 551.131 | LC/MS, MALDI-MS | researchgate.netnih.gov |

| [M4+H]⁺ | -2MBSA | 409.158 | 409.158 | LC/MS | researchgate.netnih.gov |

| [M5+H]⁺ | -2MBSA, -Et | 381.127 | 381.127 | LC/MS | researchgate.netnih.gov |

| [M13+H]⁺ | Hydroxylated product | 595.157 | 595.157 | LC/MS | researchgate.netnih.gov |

| [M8+H]⁺ | 3-((ethylamino)methyl)benzenesulfonic acid | 216.069 | 216.069 | LC/MS | researchgate.netnih.gov |

Kinetic and Mechanistic Modeling of Brilliant Blue Photodegradation Pathways

Kinetic studies of Brilliant Blue photodegradation often approximate the reaction rates using pseudo-first-order kinetics, commonly described by the Langmuir–Hinshelwood model. researchgate.net This model relates the reaction rate to the concentration of the reactant and the catalyst, taking into account the adsorption of the reactant onto the catalyst surface. researchgate.netacs.org Mechanistic modeling aims to elucidate the step-by-step processes involved in the degradation, including the generation of reactive species and their interaction with the dye molecule. researchgate.netmdpi.com For Brilliant Blue FCF, proposed mechanisms involve the attack of reactive oxygen species on specific sites of the dye molecule, leading to bond cleavage and the formation of intermediate products, eventually resulting in mineralization (conversion to CO₂ and water). researchgate.netneptjournal.com

Advanced Oxidation Processes (AOPs) for Brilliant Blue Removal

Advanced Oxidation Processes (AOPs) are powerful techniques for wastewater treatment that rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), to oxidize organic pollutants. mdpi.comsemanticscholar.org These radicals have high oxidation potential and can non-selectively degrade a wide range of organic compounds, including persistent dyes like Brilliant Blue. mdpi.comsemanticscholar.org

Fenton and Photo-Fenton Reaction Mechanisms in Brilliant Blue Decolorization

Fenton and Photo-Fenton processes are prominent AOPs used for dye decolorization and degradation. The Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals through the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). mdpi.combioline.org.br

The Photo-Fenton process enhances the Fenton reaction by utilizing UV or visible light irradiation. Light can accelerate the regeneration of Fe²⁺ from Fe³⁺ (Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺) and can also directly photolyze H₂O₂ to produce more •OH radicals (H₂O₂ + hν → 2•OH). mdpi.comlew.ro This synergistic effect in the Photo-Fenton process leads to a higher production of reactive species and thus improved degradation efficiency compared to the conventional Fenton process or photolysis alone. bioline.org.brlew.ro

Studies on Brilliant Blue degradation using Fenton and Photo-Fenton processes have shown their effectiveness in decolorization. lew.ropsu.edu The degradation typically follows apparent first-order kinetics. lew.ro The efficiency of these processes is influenced by parameters such as the concentrations of H₂O₂ and iron ions, as well as pH. lew.ropsu.edu While the conventional Fenton process is most effective under acidic conditions (pH < 3), Photo-Fenton can extend the effective pH range. mdpi.comlew.ro The hydroxyl radicals generated attack the chromophore groups of the dye molecule, leading to decolorization and further oxidation into intermediate products and potentially mineralization. mdpi.com

Here is a comparison of decolorization kinetics for Brilliant Blue FCF using different photochemical treatments:

| Treatment System | Kinetic Constant Order | Relative Decolorization Rate | Source |

| Photo-Fenton | Apparent first-order | Fastest | lew.ro |

| H₂O₂/UV | Apparent first-order | Faster than UV alone | lew.ro |

| UV (Photolysis) | Apparent first-order | Slowest | lew.ro |

The superior performance of the Photo-Fenton process is attributed to the increased generation of reactive oxygen species. lew.ro

Ozonation Kinetics and Transformation Products of Brilliant Blue

Ozonation is an advanced oxidation process (AOP) that utilizes ozone () for the degradation of organic pollutants. Studies on the ozonation of Brilliant Blue FCF (BB) in aqueous solutions have investigated the reaction kinetics and the resulting transformation products under varying conditions of ozone concentration and pH. repec.orgmdpi.com The degradation pathway in ozonation can involve direct reactions with molecular ozone or indirect reactions mediated by hydroxyl radicals (), with the predominant pathway influenced by factors such as dye properties, pH, ozone concentration, and contact mode. repec.orgmdpi.com

Hypochlorite-Mediated Oxidation Pathways for Brilliant Blue

Oxidation of Brilliant Blue by hypochlorite (B82951) () and hypochlorous acid () has been investigated, revealing competitive reaction pathways. The degradation kinetics of Brilliant Blue-R (BBNa) in aqueous solutions by hypochlorite is dependent on pH, as it influences the concentrations of and . scielo.org.zaajol.inforesearchgate.net

The rate-determining steps involve the species BB + and BB + . scielo.org.za This is supported by observed salt effects. scielo.org.za A proposed rate law is: Rate = k[][BB] + k[][BB], where k and k are the rate constants for the reactions facilitated by and , respectively. scielo.org.za

The reaction energy parameters for the oxidation of BB by hypochlorite have also been determined. For the -driven oxidation, the activation energy (), enthalpy of activation (), and entropy of activation () were found to be 35.5 kJ mol, 33.1 kJ mol, and -191.9 J K mol, respectively. scielo.org.zaajol.inforesearchgate.net For the -facilitated reaction, the corresponding values were 26.8 kJ mol, 29.3 kJ mol, and -204.6 J K mol. scielo.org.zaajol.inforesearchgate.net The lower activation energy for the -initiated reaction aligns with its faster rate. scielo.org.za

Three main oxidation products identified from the hypochlorite oxidation of Coomassie Brilliant Blue-R were 4-(4-ethoxyphenylamino)benzoic acid, 3-[(ethyl-hydroxyamino)methyl]benzene sulfonic acid, and 6'-chloro-5'-hydroxy-bicyclohexylidene-2,5,2'-triene-4,4'-dione. scielo.org.zaajol.info

Here is a table summarizing the kinetic parameters for the hypochlorite-mediated oxidation of Brilliant Blue-R:

| Parameter | OCl Driven Oxidation | HOCl Facilitated Reaction | Unit |

| Second-Order Rate Constant (k) | 1.2 ± 0.2 | 22.2 ± 1.2 | M s |

| Activation Energy (E) | 35.5 | 26.8 | kJ mol |

| Enthalpy of Activation (H) | 33.1 | 29.3 | kJ mol |

| Entropy of Activation (S) | -191.9 | -204.6 | J K mol |

Generation and Role of Reactive Oxygen Species (ROS) in Brilliant Blue AOPs

Reactive Oxygen Species (ROS) play a crucial role in the degradation of Brilliant Blue and other organic pollutants in Advanced Oxidation Processes (AOPs). kashanu.ac.irkashanu.ac.irresearchgate.netresearchgate.net AOPs are designed to produce highly reactive species, such as hydroxyl radicals (), which are potent oxidizers and can non-selectively oxidize a wide variety of organic contaminants. kashanu.ac.irkashanu.ac.irresearchgate.net

In UV-based AOPs, the direct exposition of a dye molecule to high-energy UV light can create an excited state molecule or lead to the photolysis of a chemical bond, resulting in fragmentation and radical formation. researchgate.net In the presence of molecular oxygen, ROS such as the superoxide anion () can form. researchgate.net

Coupling UV with hydrogen peroxide () or persulfate anion () can enhance the production of and sulfate (B86663) radicals (), respectively, through chain mechanisms. researchgate.net For instance, UV irradiation of generates radicals. researchgate.net Similarly, UV activation of produces radicals, which can then react with water to form radicals. researchgate.net

In photocatalytic degradation, the process is largely driven by the generation of molecular oxygen and other ROS produced through sequential photochemical reactions. kashanu.ac.irkashanu.ac.ir These ROS play a pivotal role in the oxidative breakdown of dye molecules. kashanu.ac.irkashanu.ac.ir For example, in the presence of a photocatalyst like under UV irradiation, an electron-hole pair is generated. mdpi.com The hole in the valence band can oxidize water, while the electron in the conduction band can reduce oxygen, leading to the formation of hydroxyl and superoxide radicals. mdpi.com

Plasma electrolysis is another method that produces hydroxyl radicals, which are powerful oxidants capable of degrading high molecular weight organic compounds like dyes. aip.org The addition of microbubbles in plasma electrolysis has been shown to increase hydroxyl radical production and enhance dye degradation efficiency. aip.org

The molecular degradation processes in AOPs are specifically designed for the production of radicals or other ROS that can be transformed into hydroxyl radicals, such as superoxide () and peroxyl () radicals. researchgate.net Hydroxyl radicals are extremely reactive oxidizers with an oxidation potential of approximately 2.8 V and are non-selective towards organic pollutants in water. researchgate.net

Electrochemical Approaches for Brilliant Blue Degradation

Electrochemical methods offer promising avenues for the degradation of Brilliant Blue in wastewater. These techniques involve the application of electrical energy to drive redox reactions that can directly or indirectly break down the dye molecules. electrochemsci.org

Electrocoagulation Mechanisms and Efficiency Parameters

Electrocoagulation (EC) is an electrochemical process that utilizes sacrificial electrodes (commonly iron or aluminum) to generate coagulant species in situ. researchgate.netnaturalspublishing.comscirp.orgscirp.org These metal ions then form hydroxides and polyhydroxides, which can remove pollutants like dyes through mechanisms such as adsorption, charge neutralization, and precipitation, followed by flotation or sedimentation of the resulting flocs. researchgate.netnaturalspublishing.com

The efficiency of the electrocoagulation process for Brilliant Blue removal is influenced by several operating parameters, including current density, electrolyte concentration (e.g., NaCl), initial dye concentration, pH, electrode material, and electrolysis time. researchgate.netnaturalspublishing.comscirp.orgscirp.org

Studies have shown that increasing current density generally increases removal efficiency, as it leads to a higher production rate of coagulant species. researchgate.netscirp.org Similarly, increasing electrolyte concentration, such as NaCl, can enhance removal efficiency by increasing the conductivity of the solution and facilitating the electrochemical reactions. researchgate.netscirp.orgrsc.org Conversely, higher initial dye concentrations can decrease removal efficiency due to the limited amount of coagulant generated relative to the pollutant load. researchgate.net

The pH of the wastewater plays a crucial role in electrocoagulation. It governs the rate of formation of different monomeric and polymeric metal hydroxides, which are responsible for flocculation and pollutant removal. researchgate.net The removal mechanism can vary with pH, involving precipitation in acidic conditions and a combination of adsorption and precipitation in alkaline conditions. naturalspublishing.com

Different electrode materials exhibit varying efficiencies. For the removal of Brilliant Green dye by electrocoagulation, iron electrodes showed higher efficiency compared to aluminum electrodes. ijcce.ac.ir However, for other dyes or conditions, the performance can differ. For instance, in treating paint manufacturing wastewater, both iron and aluminum electrodes showed high removal efficiencies for COD and TOC, with slightly higher efficiency observed for aluminum in some cases. scirp.org The choice of electrode material also impacts energy consumption and operating costs. scirp.orgijcce.ac.ir

Kinetic studies of Brilliant Blue removal by electrocoagulation have often shown that the process can be described by adsorption isotherms, such as the Langmuir isotherm, and kinetic models, such as pseudo-first or pseudo-second order kinetics, depending on the specific conditions. researchgate.netscirp.org

Key parameters affecting dye removal efficiency by EC include current density, initial dye concentration, and electrolyte addition. researchgate.net For Brilliant Blue dye removal using cans waste as electrodes, optimum conditions were found to be a current density of 20 mA/cm and a NaCl concentration of 2 g/L to achieve the highest removal efficiencies. researchgate.net

Studies on Electron Transfer Processes at Electrode Interfaces

Electron transfer processes at electrode interfaces are fundamental to electrochemical degradation methods. These processes involve the direct or indirect transfer of electrons between the electrode surface and the Brilliant Blue molecules or other species in the solution, leading to the dye's transformation. electrochemsci.orgmdpi.com

Electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are employed to study the electrochemical behavior of Brilliant Blue and the electron transfer kinetics at the electrode surface. electrochemsci.orgmdpi.comqau.edu.pk These studies can provide insights into the oxidation or reduction potentials of the dye, the reversibility of the electron transfer, and the resistance to charge transfer at the interface. mdpi.comresearchgate.net

Modification of electrode surfaces with various materials, such as nanoparticles (e.g., nanorods, nanocomposites) or carbon nanotubes, can significantly influence electron transfer rates and enhance the electrochemical degradation or detection of Brilliant Blue. mdpi.comqau.edu.pkresearchgate.netmdpi.comelectrochemsci.orgresearchgate.net These modifiers can increase the electroactive surface area, improve electrical conductivity, and provide catalytic sites for the redox reactions. mdpi.comresearchgate.netmdpi.comelectrochemsci.orgresearchgate.net

For example, a glassy carbon electrode modified with nanorods showed a significantly lower electron transfer resistance compared to a bare electrode, confirming the effectiveness of the nanorods in electron transfer reactions. mdpi.com The modification can also affect the oxidation potential of Brilliant Blue. mdpi.com

Studies using modified electrodes have demonstrated enhanced sensitivity for the detection of Brilliant Blue, indicating efficient charge transport between the electrode and the analyte. mdpi.comqau.edu.pk The electron transfer process for Brilliant Blue at certain modified electrodes has been described as diffusion-controlled. researchgate.net

The use of alternating current (AC) in electrochemical processes has also been investigated for Brilliant Blue degradation. rsc.org The frequency and magnitude of the AC waveform can influence the removal efficiency. rsc.org The addition of supporting electrolytes like NaCl can enhance the rate constant, possibly by increasing the concentration of active oxidant species such as / generated electrochemically. rsc.org

Bioremediation and Phytoremediation of Brilliant Blue Contamination

Bioremediation and phytoremediation offer environmentally friendly approaches for the treatment of Brilliant Blue contamination, utilizing biological organisms to degrade or remove the dye.

Bioremediation involves the use of microorganisms, such as bacteria, fungi, and algae, to decompose pollutants into less harmful substances. nih.govjetir.org Microorganisms can degrade dyes through various enzymatic reactions. researchgate.net Studies have explored the ability of different microbial species to break down Brilliant Blue and other similar dyes. nih.govjetir.org For example, certain microalgae and cyanobacteria species have demonstrated the capacity to degrade reactive dyes like Remazol Brilliant Blue R. nih.govjetir.org Both living and nonviable algae have shown efficiency in accelerating biodegradation. nih.gov

Phytoremediation is a type of bioremediation that utilizes plants to remove, degrade, or immobilize contaminants from soil and water. jetir.orgresearchgate.netikm.org.mywsimg.com Plants can act as biosorbents, absorbing pollutants like dyes and heavy metals. ikm.org.my They can also metabolize and detoxify organic contaminants through enzymatic processes within their tissues or by releasing enzymes into the surrounding environment. researchgate.net

Remazol Brilliant Blue R (RBBR), an anthraquinone (B42736) dye structurally related to Brilliant Blue, is considered recalcitrant and not easily degraded by physical or chemical methods, necessitating biological approaches like phytoremediation. ikm.org.my Different aquatic plant species have varying abilities to decolorize pollutants, influenced by factors such as dye structure, concentration, pH, and enzymatic activity. ikm.org.my

Research has investigated the potential of various aquatic plants for the remediation of anthraquinone dyes like RBBR. ikm.org.my Phytotoxicity tests can be conducted to assess the toxicity of the treated dye solution compared to the untreated dye, indicating the effectiveness of the remediation process in reducing harmful effects. ikm.org.my

Bioremediation, particularly using endophytic bacteria that live within plants, can enhance plant growth in contaminated environments and contribute to dye metabolism. researchgate.net Phytoremediation is considered a simple, effective, and eco-friendly approach that can complement conventional wastewater treatment methods. researchgate.net While research on the phytoremediation of emerging contaminants like dyes is relatively new, the potential of plant-associated enzymes in the biodegradation of colored compounds is recognized. researchgate.net

Despite the potential of bioremediation and phytoremediation, challenges remain, such as the relatively slower degradation rates compared to some chemical methods and the need for further research into the uptake and detoxification mechanisms in plants. researchgate.net However, these biological methods offer sustainable and cost-effective solutions for environmental remediation. nih.govresearchgate.netwsimg.com

Microbial Decolorization and Degradation Pathways of Brilliant Blue

Microorganisms, including bacteria and fungi, play a significant role in the decolorization and degradation of Brilliant Blue. The mechanisms involved often include biosorption, bioaccumulation, and enzymatic degradation. Enzymatic degradation is particularly important, with microorganisms producing enzymes like azoreductases, laccases, lignin (B12514952) peroxidases, and manganese peroxidases that can cleave the complex dye molecules.

Studies have demonstrated the efficacy of various fungal and bacterial strains in decolorizing Brilliant Blue. For instance, Aspergillus fumigatus (SN8c) and Aspergillus terreus (SN40b) have shown high decolorization capabilities for Remazol Brilliant Blue (RBB) dye, achieving up to 99% decolorization under optimal conditions. These fungi utilize extracellular enzymes to cleave the RBB dye. White rot fungi, such as Polyporus sp. S133, are also known for their ability to degrade anthraquinone dyes like Remazol Brilliant Blue R, potentially through enzymes like laccase. The laccase-catalyzed degradation of RBBR can involve the cleavage of the dye into smaller, unstable byproducts.

Bacterial strains isolated from dye-contaminated effluents have also shown dye decolorizing abilities, adapting to extreme environmental conditions. These bacteria can employ various mechanisms, including oxidative and reductive processes.

Plant-Based Remediation (Phytoremediation) Mechanisms and Efficacy

Phytoremediation utilizes plants to remove, sequester, or degrade pollutants from the environment. For Brilliant Blue, phytoremediation mechanisms primarily involve biosorption and biochemical uptake by plant tissues, particularly the roots.

Aquatic plants like Pistia sp., Eichhornia sp., and Salvinia sp. have been investigated for their ability to decolorize Remazol Brilliant Blue R (RBBR) dye. Pistia sp., for example, has shown effective removal of RBBR, with biosorption playing a key role as evidenced by structural changes in plant cells after dye exposure. The roots tend to accumulate more dye than the leaves due to direct submergence and greater biochemical uptake capacity.

The efficacy of phytoremediation can be influenced by factors such as initial dye concentration. Higher dye concentrations can lead to lower removal efficiency due to the limited capacity of the plant to absorb the dye and potential toxicity effects on plant metabolic processes and enzyme activity.

Impact of Environmental Conditions on Biological Remediation of Brilliant Blue

Environmental factors significantly influence the efficiency of biological remediation of Brilliant Blue. These factors include pH, temperature, dye concentration, and the availability of nutrients.

For microbial decolorization, pH plays a crucial role as it affects the activity of microbial enzymes involved in dye degradation. Studies have shown optimal pH ranges for Brilliant Blue decolorization by different microorganisms. For instance, Aspergillus fumigatus and Aspergillus terreus showed maximum RBB decolorization at pH 3–5, with reduced activity at higher pH values. Lactarius deliciosus mycelia exhibited high decolorization rates for Coomassie Brilliant Blue over a broad pH range (3–11), with optimal activity around pH 5.

Temperature also impacts microbial activity and enzyme function. Optimal temperatures for Brilliant Blue decolorization vary depending on the microbial species. Aspergillus isolates showed more than 80% RBB decolorization at 25 °C, with decreased efficiency at higher temperatures. Lactarius deliciosus mycelia showed high decolorization rates between 16 °C and 28 °C, with a maximum at 28 °C. Bilirubin oxidase, an enzyme involved in RBBR decolorization, showed an optimum temperature of 40 °C.

Initial dye concentration is another critical factor. Higher dye concentrations can inhibit microbial activity and enzyme function, leading to decreased decolorization efficiency. Nutrient sources, such as carbon and nitrogen, are also essential for microbial growth and decolorization activity. The presence of metal ions and salinity can also affect microbial decolorization, with some metal ions inhibiting the process.

Adsorptive Removal Mechanisms for Brilliant Blue from Aqueous Solutions

Adsorption is a widely used and effective technique for removing Brilliant Blue dyes from wastewater due to its simplicity, efficiency, and cost-effectiveness. This process involves the accumulation of dye molecules onto the surface of a solid adsorbent material.

Development and Characterization of Novel Adsorbent Materials

The development of novel adsorbent materials is a key area of research for Brilliant Blue removal. Various materials, including agricultural wastes, modified clays, and carbon-based materials, have been explored.

Agricultural waste biomass, such as walnut shells, orange peels, pineapple leaves, lime peels, and coconut shells, have been utilized to prepare activated carbons and other adsorbents for Brilliant Blue removal. These materials are attractive due to their availability, low cost, and potential for high adsorption capacity. Characterization techniques like FTIR, SEM, BET surface area analysis, and pH of zero charge (pHzpc) are used to understand the surface properties, functional groups, and porous structure of these adsorbents, which are crucial for their adsorption performance.

Modified natural materials, such as chemically modified kaolin (B608303) and clinoptilolite, have also been developed to enhance adsorption capacity. Chitosan-based materials, including magnetic crosslinked chitosan (B1678972) beads and chitosan-biochar hydrogel beads, have shown promise as efficient adsorbents for Brilliant Blue dyes. These materials often possess functional groups that can interact with the dye molecules.

Adsorption Isotherm and Kinetic Modeling for Brilliant Blue Uptake

Adsorption isotherm and kinetic models are essential for understanding the adsorption behavior of Brilliant Blue onto different adsorbents, providing insights into the adsorption capacity, mechanism, and rate.

Commonly used isotherm models include Langmuir, Freundlich, and Temkin models. The Langmuir model typically describes monolayer adsorption on a homogeneous surface, while the Freundlich model is an empirical model for adsorption on heterogeneous surfaces. The Temkin model considers the effect of adsorbate-adsorbate interactions on the adsorption isotherm. Studies on Brilliant Blue adsorption have shown that the best-fitting isotherm model varies depending on the adsorbent material. For example, adsorption of Remazol Brilliant Blue R (RBBR) onto walnut shell biomass activated carbon was found to be more appropriate with the Langmuir isotherm, while adsorption onto activated carbon from coconut shell was better represented by the Freundlich equation. Adsorption onto chitosan-biochar hydrogel beads was well fitted by both pseudo-second-order kinetic and Freundlich isotherm models.

Kinetic models, such as pseudo-first-order and pseudo-second-order models, are used to describe the rate of the adsorption process. The pseudo-second-order model often provides a better fit for Brilliant Blue adsorption data, suggesting that the adsorption rate is controlled by chemical interaction between the adsorbate and the adsorbent. Intra-particle diffusion and film diffusion models are also used to understand the diffusion mechanisms involved in the adsorption process.

Data from adsorption studies are often presented in tables showing the parameters obtained from fitting experimental data to these models.

Table 1: Examples of Adsorption Isotherm and Kinetic Model Fits for Brilliant Blue Adsorption

| Adsorbent | Brilliant Blue Dye Type | Best Fit Isotherm Model | Best Fit Kinetic Model | Maximum Adsorption Capacity (qmax) | Reference |

| Walnut shell biomass activated carbon | Remazol Brilliant Blue-R | Langmuir | Pseudo-second-order | 54.38 mg/g at 301 K | |

| Activated carbon (coconut shell) | Remazol Brilliant Blue R | Freundlich | Pseudo-second-order | 35.09 mg/g | |

| Chitosan–biochar hydrogel beads | Reactive Brilliant Blue | Freundlich | Pseudo-second-order | 140.74 mg/g at 298.15 K | |

| Activated carbon (alpaca fiber residue) | Remazol Brilliant Blue R | Freundlich | Pseudo-second-order | 20.1 |

Analytical Methodologies for Quantitative and Qualitative Assessment of Brilliant Blue

Spectrophotometric and Spectroscopic Techniques for Brilliant Blue Analysis

Spectroscopic methods are instrumental in analyzing Brilliant Blue, leveraging its interaction with electromagnetic radiation to provide information on its concentration, structure, and binding behavior.

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of Brilliant Blue in aqueous solutions. This method is based on the principle that the dye absorbs light in the visible region of the electromagnetic spectrum. The maximum absorbance wavelength (λmax) for Brilliant Blue FCF is typically observed around 630 nm. lew.ro The intensity of the absorption at this wavelength is directly proportional to the concentration of the dye in the solution, a relationship described by the Beer-Lambert law.

This technique is particularly effective for monitoring the concentration of Brilliant Blue over time, making it an invaluable tool for tracking the progress of degradation processes. electrochemsci.orgresearchgate.net For instance, in studies investigating the removal of the dye from wastewater through methods like photolysis or photo-Fenton oxidation, UV-Vis spectrophotometry is used to measure the decrease in the dye's characteristic absorbance peak. lew.roelectrochemsci.org By recording the UV-Vis spectra at regular intervals, researchers can determine the rate of degradation and the efficiency of the treatment method. lew.roelectrochemsci.org For example, the electrochemical degradation of Brilliant Blue FCF has been successfully monitored by observing the diminishing absorbance at 630 nm over time. researchgate.net

Table 1: Applications of UV-Vis Spectrophotometry in Brilliant Blue FCF Analysis

| Application | Key Parameter Monitored | Typical Wavelength (λmax) | Reference Finding |

|---|---|---|---|

| Concentration Quantification | Absorbance Intensity | ~630 nm | Absorbance is proportional to concentration, enabling quantification. lew.ro |

| Degradation Studies | Decrease in Absorbance | ~630 nm | Monitored fading of the dye during Photo-Fenton process. lew.ro |

| Electrochemical Degradation | Absorbance over time | 630 nm | Tracked 100% degradation in 5 minutes under specific conditions. electrochemsci.org |

| Photocatalytic Degradation | Changes in Absorption Peaks | 550 nm | Measured dye concentration during degradation with CuO-TiO2 nanocomposites. electrochemsci.org |

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding and interaction of Brilliant Blue, particularly Coomassie Brilliant Blue G-250 (CBBG), with proteins. nih.govlboro.ac.uk This method relies on the intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, which can be "quenched" or altered upon interaction with a binding molecule (ligand) like CBBG. nih.gov

When CBBG binds to a protein such as bovine serum albumin (BSA), it can cause a concentration-dependent quenching of the protein's natural fluorescence. nih.gov By analyzing the fluorescence quenching data at different temperatures, researchers can elucidate the binding mechanism, such as whether it is a static or dynamic process. nih.gov This analysis allows for the calculation of key binding parameters, including the binding constant (K) and the number of binding sites (n). For the CBBG-BSA interaction, the binding constant has been calculated to be 4.20 × 10⁴ M⁻¹, with approximately one binding site on the protein for the dye. nih.gov This suggests a specific and strong interaction, with hydrophobic forces playing a major role. nih.gov The technique is also used in competitive binding studies to identify the specific location of the dye's binding site on the protein. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for the structural characterization of Brilliant Blue and for investigating its interactions at a molecular level. mt.comnih.gov This technique works by passing infrared radiation through a sample and measuring the absorption at specific frequencies, which correspond to the vibrational energies of the chemical bonds within the molecule. mt.com The resulting FTIR spectrum serves as a unique molecular "fingerprint," providing information about the functional groups present in the compound. wwjmrd.com

FTIR has been used to characterize the stationary phases, such as polyaniline-modified silica (B1680970) gel, used in the chromatographic separation of Brilliant Blue. researchgate.netakjournals.com In the context of protein-dye interactions, FTIR is employed to detect conformational changes in the secondary structure of proteins upon binding with Brilliant Blue. nih.gov By comparing the FTIR spectrum of the protein in the absence and presence of the dye, specifically in the amide I and amide II regions (1500 to 1700 cm⁻¹), researchers can identify shifts in these bands that indicate changes in the protein's alpha-helix and beta-sheet content. nih.gov

Advanced Chromatographic Separation and Detection of Brilliant Blue

Chromatographic techniques are essential for separating Brilliant Blue from complex mixtures and for its precise identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of Brilliant Blue and its metabolites. scispace.com This technique couples the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. scispace.com LC separates the components of a mixture, and MS then ionizes them, separating the ions based on their mass-to-charge ratio, which allows for unequivocal identification and precise quantification. scispace.com

LC-MS/MS is particularly valuable for its ability to simultaneously determine a parent compound and its degradation products or metabolites in various samples, even at very low concentrations. nih.govresearchgate.net For instance, the method has been developed for the determination of dyes and their metabolite residues in food products. nih.gov The high resolution and accuracy of modern mass spectrometers, such as ion trap/time-of-flight (IT/TOF) instruments, enable the accurate mass measurement of the parent ion and its fragment ions, which can be used to predict the elemental composition and confirm the identity of the compounds. lcms.cz This makes LC-MS/MS a reliable and robust tool for complex analytical challenges involving Brilliant Blue. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of Brilliant Blue. libretexts.org The principle involves spotting the sample onto a plate coated with a thin layer of an adsorbent material (the stationary phase), such as silica gel. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their affinity for the stationary and mobile phases.

This differential migration results in the separation of the components. chemistryhall.com For Brilliant Blue, TLC has been successfully used to separate it from other food dyes like tartrazine (B75150) and carmoisine. researchgate.netakjournals.com Studies have shown that modifying the stationary phase, for example by using polyaniline-modified silica gel, can improve separation efficiency. researchgate.netakjournals.com The position of the separated spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. chemistryhall.com This value can be used for identification purposes. TLC is also a valuable tool for assessing the purity of a compound and for monitoring the progress of chemical reactions. libretexts.orgchemistryhall.com

Table 2: TLC System for Brilliant Blue Separation

| Stationary Phase | Mobile Phase | Application | Finding |

|---|---|---|---|

| Polyaniline-modified silica gel | Aqueous methanol (B129727) (1:9) | Selective separation of Brilliant Blue from Tartrazine and Carmoisine. | This system was found to be the most favorable for the selective separation. researchgate.netakjournals.com |

| Silica gel | Various solvents | General separation and purity profiling. | A versatile and widely used method for qualitative analysis. |

Capillary Electrophoresis Applications for Brilliant Blue Analysis

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation and determination of synthetic food dyes, including Brilliant Blue FCF, offering advantages such as rapid analysis times and high separation efficiency. Researchers have developed various CE methods coupled with photodiode array detection to identify and quantify Brilliant Blue in complex matrices like food products.

One such method successfully separated 12 synthetic food dyes, including Brilliant Blue FCF, using a bubble cell fused-silica capillary. The separation was achieved with a running buffer consisting of 20% acetonitrile (B52724) in a mixture of 10 mmol/L potassium phosphate (B84403) monobasic and 5 mmol/L sodium carbonate (pH 10.0). In this system, the identification limit for Brilliant Blue FCF was found to be 10 µg/mL. The method demonstrated good reproducibility, with coefficients of variation for migration times and peak areas being 0.28-0.62% and 1.84-4.30%, respectively.

To enhance detection sensitivity, a technique combining large-volume sample stacking with CE has been developed. This approach achieved the successful separation of five synthetic food colorants, including Brilliant Blue, within 10 minutes. The optimized conditions for this method involved an uncoated fused-silica capillary, a running buffer of 25 mM acetic acid with 2 mM hydroxypropyl-β-cyclodextrin (pH 3.5), and a separation voltage of -15.0 kV. This technique significantly lowered the limits of detection to the range of 0.035 to 0.055 mg kg⁻¹.

Table 1: Capillary Electrophoresis Methods for Brilliant Blue FCF Analysis

| Parameter | Method 1 | Method 2 (with Sample Stacking) |

|---|---|---|

| Capillary Type | Bubble cell fused-silica | Uncoated fused-silica |

| Running Buffer | 20% ACN in 10mM KH₂PO₄ & 5mM Na₂CO₃ (pH 10.0) | 25mM Acetic Acid + 2mM HP-β-CD (pH 3.5) |

| Separation Voltage | Not specified | -15.0 kV |

| Detection Limit | 10 µg/mL | 0.035 - 0.055 mg/kg |

| Analysis Time | Not specified | < 10 minutes |

| Reference |

Electrochemical Detection and Sensing of Brilliant Blue

Electrochemical methods offer a sensitive and cost-effective alternative for the detection of Brilliant Blue FCF. These techniques are based on the electrochemical activity of the dye, allowing for its quantification at trace levels.

Voltammetric techniques, particularly cyclic voltammetry (CV) and stripping voltammetry, have been extensively applied for the determination of Brilliant Blue FCF. These methods utilize various modified electrodes to enhance sensitivity and selectivity.

Cyclic Voltammetry (CV) studies have shown that Brilliant Blue FCF undergoes irreversible oxidation. The electrochemical behavior has been investigated on different electrode surfaces, including platinum and modified glassy carbon electrodes (GCE). For instance, a GCE modified with MnO₂ nanorods demonstrated well-resolved oxidation peaks for Brilliant Blue FCF at approximately 0.99 V in a phosphate buffer (pH 7.0). This modified electrode significantly increased the electroactive surface area, leading to enhanced oxidation currents.

Stripping Voltammetry , particularly cathodic stripping voltammetry (CSV), has proven to be a highly sensitive method for trace analysis. In one study, CSV was used to determine Brilliant Blue FCF in the presence of other food dyes. The method involved an accumulation step at a potential of 0 V, followed by a stripping step. At a pH of 4.5 (acetate buffer), a well-defined reduction peak for Brilliant Blue FCF was observed at -0.76 V. This technique achieved a linear calibration range from 8 to 80 µg/L. Other research using modified carbon paste electrodes with differential pulse and square wave voltammetry reported detection limits as low as 9.0 and 5.0 nmol/L, respectively.

Table 2: Voltammetric Methods for Brilliant Blue FCF Detection

| Technique | Electrode | pH / Medium | Peak Potential | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|---|---|

| Cyclic Voltammetry | MnO₂ nanorod-modified GCE | 7.0 / Phosphate Buffer | 0.99 V (Oxidation) | 0.25–15 µM | 41 nM | |

| Cathodic Stripping Voltammetry | Hanging Mercury Drop Electrode | 4.5 / Acetate Buffer | -0.76 V (Reduction) | 8 - 80 µg/L | Not specified | |

| Differential Pulse Voltammetry | MWCNT Paste Electrode | Not specified | Not specified | 0.05 - 22.0 µmol/L | 9.0 nmol/L | |

| Square Wave Voltammetry | MWCNT Paste Electrode | Not specified | Not specified | 0.05 - 25.0 µmol/L | 5.0 nmol/L |

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for investigating interfacial phenomena at the electrode-electrolyte boundary. In the context of Brilliant Blue FCF, EIS has been employed to study the effect of counter anions on the dye's electrochemical behavior. By analyzing the impedance data, researchers can gain insights into processes like charge transfer resistance and double-layer capacitance at the electrode surface where the dye is present.

Mass Spectrometry for High-Resolution Analysis of Brilliant Blue Degradation Pathways

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for elucidating the complex degradation pathways of Brilliant Blue FCF. Due to the low volatility and thermal instability of the dye and its degradation products, LC-MS is ideally suited for their separation and identification.

Research on the oxidative degradation of Brilliant Blue FCF, induced by agents like potassium persulfate under sunlight, has identified several intermediate species. The degradation pathway often involves an initial transformation to another colored species before breaking down into uncolored molecules.

High-resolution mass spectrometry allows for the precise mass determination of these intermediates, facilitating the identification of their chemical structures. Studies on the photodegradation of Brilliant Blue FCF in the presence of TiO₂ have identified two primary oxidation processes. One major pathway involves the attack on the N-methylene group, leading to the sequential loss of N-ethyl and N-methylbenzene sulfonate (MBSA) groups. The identification of various degradation products confirms that complete decolorization of the dye does not necessarily equate to its complete mineralization into simpler, non-aromatic compounds.

Table 3: Identified Degradation Products of Brilliant Blue FCF using LC-MS

| Degradation Product | Proposed Transformation | Reference |

|---|---|---|

| Product M2 | Loss of one MBSA group | |

| Product M3 | Loss of one MBSA group and one ethyl group | |

| Product M4 | Loss of two MBSA groups | |

| Product M5 | Loss of two MBSA groups and one ethyl group | |

| Product M13 | Hydroxylated decomposition product |

Diverse Research Applications of Brilliant Blue in Scientific Disciplines

Brilliant Blue as a Molecular Probe and Biological Stain (non-clinical)

Brilliant blue dyes, especially Coomassie Brilliant Blue, are extensively used as molecular probes and biological stains in non-clinical research settings due to their affinity for proteins. patsnap.comexcedr.combio-techne.com This property makes them invaluable tools for visualizing and quantifying proteins in various experimental techniques.

Protein Quantification and Gel Electrophoresis Staining using Coomassie Brilliant Blue

Coomassie Brilliant Blue is a cornerstone in protein analysis, primarily utilized in the Bradford protein assay for quantifying protein concentrations and as a stain in gel electrophoresis, such as SDS-PAGE. patsnap.comexcedr.comabcam.com

In the Bradford assay, Coomassie Brilliant Blue G-250 dye binds to proteins, causing a shift in its absorbance maximum from 465 nm to 595 nm. patsnap.comexcedr.comsci-hub.st This color change is directly proportional to the protein concentration in the sample, allowing for quantification using a spectrophotometer. patsnap.comsci-hub.st The Bradford assay is favored for its simplicity, speed (results in less than 10 minutes), and cost-effectiveness. patsnap.com

For gel electrophoresis, Coomassie Brilliant Blue R-250 and G-250 are commonly used to stain protein bands separated by size through the gel matrix. patsnap.comabcam.comfishersci.atfishersci.caresearchgate.net The dye binds to proteins within the gel, making the separated bands visible to the naked eye. patsnap.comabcam.comazurebiosystems.com After staining, a destaining step is typically performed to remove excess dye from the gel background, enhancing the visibility and contrast of the protein bands. patsnap.comazurebiosystems.com This staining technique is crucial for analyzing protein purity, determining molecular weight, and examining complex protein mixtures. patsnap.com Coomassie staining offers high sensitivity, enabling the detection of protein quantities ranging from 2.5 ng to 100 ng. conductscience.com While traditional methods can be time-consuming, accelerated protocols using heat can significantly reduce staining and destaining times while increasing detection sensitivity. researchgate.net

Table 1: Properties and Applications of Coomassie Brilliant Blue Variants in Protein Analysis

| Variant | Primary Application(s) | Key Characteristic(s) | Detection Limit (approx.) | PubChem CID |

| Coomassie Brilliant Blue G-250 | Protein quantification (Bradford assay), Gel staining | Undergoes absorbance shift upon protein binding (465 nm to 595 nm) | Not specified for assay | 6328534 |

| Coomassie Brilliant Blue R-250 | Gel electrophoresis staining | Red-tinted form, commonly used for visualizing protein bands in gels | 2.5 - 100 ng conductscience.com | 61365 |

Microscopic Visualization and Histological Staining Applications

Beyond gel electrophoresis, brilliant blue dyes find applications in microscopic visualization and histological staining, although often in specialized contexts or as alternatives to traditional stains. Histological staining is fundamental for examining the microscopic structure of cells and tissues, aiding in medical diagnosis and research. arxiv.orgnih.gov Dyes are used to enhance contrast and highlight specific cellular and tissue components that would otherwise be difficult to visualize due to similar refractive indices with fixing materials. conicet.gov.ar

While Hematoxylin and Eosin (H&E) are the gold standard in histology, staining techniques using other dyes are employed to identify specific structures or components. arxiv.orgnih.gov For instance, Prussian blue stain is used to identify iron stores in tissues, producing a bright blue pigment. nih.gov Brilliant Blue G has been investigated for its effectiveness in visualizing structures during ophthalmic procedures, specifically for staining the internal limiting membrane (ILM) of the eye, making this thin, transparent layer more visible during surgery without significantly coloring the retina or epiretinal membrane. macsenlab.comnih.gov Studies have evaluated its staining ability at various concentrations and assessed its biocompatibility. nih.gov

Brilliant Blue FCF has also been explored as a fluorescent stain for visualizing fungi and bacteria under fluorescence microscopy, offering a potentially less toxic and inexpensive alternative to some traditional microbial stains. researchgate.net

Forensic Science Investigations Utilizing Brilliant Blue

Brilliant blue dyes, particularly Coomassie Brilliant Blue, have proven valuable in forensic science for the enhancement and analysis of fingerprints, especially those made in blood. Their ability to interact with proteins and amino acids present in fingerprint residues forms the basis of these applications. excedr.comsci-hub.st

Enhancement and Analysis of Latent and Bloody Fingerprints

Coomassie Brilliant Blue is recognized as a sensitive general protein stain that can effectively enhance bloody fingerprints on both porous and non-porous surfaces, though optimal results are often observed on smooth non-porous surfaces. tandfonline.com It works by binding to cationic groups associated with various blood group proteins. tandfonline.com Studies have demonstrated its effectiveness in enhancing faint bloody fingerprints, even those from blood diluted up to 1:125, on surfaces like tile. tandfonline.comresearchgate.netirjet.net

Research comparing different enhancement reagents for bloody fingerprints has shown that Coomassie Brilliant Blue performs well, particularly for faint impressions. tandfonline.com While other reagents like Amido Black are widely used, Coomassie Brilliant Blue has shown comparable or superior performance in certain scenarios. tandfonline.com

Brilliant Blue R has also been used in powder compositions for detecting latent fingerprints on various surfaces. avensonline.org A fluorescent powder composition based on Brilliant Blue R dye has been developed, which can detect latent impressions on a host of porous and non-porous items, offering a convenient, cost-effective, and efficient methodology for crime scene investigations. avensonline.org

Application in Biological Sex Differentiation in Fingerprint Analysis

Coomassie Brilliant Blue G-250 dye, as part of the Bradford reagent, has been explored for its application in the biological sex differentiation of fingerprint originators. excedr.comsci-hub.stconductscience.comacs.orgresearchgate.net This application leverages the dye's ability to react with a specific group of amino acids found in fingerprint residues: arginine, histidine, lysine, phenylalanine, tyrosine, and tryptophan. sci-hub.stacs.orgresearchgate.net

The Bradford assay, traditionally used for protein quantification, can be adapted for fingerprint analysis. sci-hub.stacs.orgresearchgate.net By measuring the absorbance of the blue-colored complex formed between the dye and these amino acids in fingerprint samples, researchers have observed differences between male and female fingerprints. excedr.comconductscience.comresearchgate.net Studies have indicated that female fingerprint samples tend to show higher absorbance compared to male samples when tested at similar wavelengths, suggesting a potential for using this method in sex differentiation. excedr.comconductscience.com This approach targets a smaller group of amino acids compared to some other methods, offering a viable chemical assay for this type of forensic analysis. sci-hub.stacs.org

Table 2: Brilliant Blue Applications in Forensic Fingerprint Analysis

| Application | Brilliant Blue Type Used | Mechanism | Surfaces | Key Findings |

| Enhancement of Bloody Fingerprints | Coomassie Brilliant Blue (G-250, R-250) | Binds to proteins in blood | Porous and non-porous tandfonline.com | Effective for faint and diluted bloody prints tandfonline.comresearchgate.netirjet.net |

| Detection of Latent Fingerprints | Brilliant Blue R | Fluorescent powder adherence to residue | Porous and non-porous avensonline.org | Fluorescent properties aid visualization avensonline.org |

| Biological Sex Differentiation (Fingerprints) | Coomassie Brilliant Blue G-250 | Reacts with specific amino acids in residue | Fingerprint residues | Female samples show higher absorbance than male samples excedr.comconductscience.com |

Advanced Materials Science and Pigment Research involving Brilliant Blue Chemistry

The chemistry of "brilliant blue" extends into advanced materials science and pigment research, particularly in the development of new blue pigments with desirable properties. While not always referring to the same triphenylmethane (B1682552) structure as the biological stains, the term "brilliant blue" is used to describe intense blue colorants developed in this field.

A notable example is the serendipitous discovery of a new durable brilliant blue inorganic pigment, known as YInMn Blue. wiley.comoregonstate.eduuwstout.edu Discovered in 2009 during research into materials for electronics, this pigment is based on transition metal oxides containing yttrium (Y), indium (In), and manganese (Mn). wiley.comoregonstate.edu The intense blue color arises from manganese (Mn³⁺) cations in a specific crystal structure. oregonstate.edu YInMn Blue is significant as it was the first new durable blue pigment discovered in over two centuries and exhibits high thermal stability and reflectivity in the near-infrared region. wiley.comoregonstate.edu

Research also explores developing new blue pigments for specific applications, such as pottery glazes, aiming to reduce the reliance on toxic elements like cobalt while maintaining a brilliant blue hue. acs.org These efforts involve synthesizing and testing new inorganic compounds with modified compositions and structures to achieve desired color properties and stability at high temperatures. acs.org

Furthermore, advanced materials science is exploring pigment-free coloration techniques that produce brilliant colors, including blue, through the use of ordered nanostructures that reflect light through optical interference, mimicking natural phenomena observed in organisms like Morpho butterflies. kaist.ac.kr While not directly involving brilliant blue chemical compounds as pigments, this area of research contributes to the broader understanding and generation of brilliant blue hues through material design.

Table 3: Examples of Brilliant Blue in Advanced Materials and Pigment Research

| Pigment/Material | Chemical Basis | Key Properties | Significance |

| YInMn Blue | Yttrium, Indium, Manganese Oxide (YIn₁₋ₓMnₓO₃) | Durable, thermally stable, NIR reflectivity | First new durable blue pigment in over 200 years wiley.comoregonstate.edu |

| Cobalt-doped Barium Aluminosilicate | BaAl₂Si₂O₈ doped with Cobalt | High temperature and chemical stability (for glazes) | Reduces cobalt content in pottery pigments acs.org |